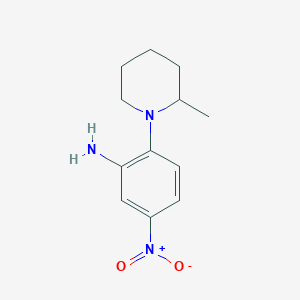
2-(2-Methylpiperidin-1-yl)-5-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpiperidin-1-yl)-5-nitroaniline is a chemical compound that features a piperidine ring substituted with a methyl group and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpiperidin-1-yl)-5-nitroaniline typically involves the reaction of 2-methylpiperidine with 5-nitroaniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often involving heating and stirring to ensure complete reaction. The reaction may proceed through nucleophilic substitution, where the piperidine nitrogen attacks the aniline ring, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpiperidin-1-yl)-5-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The piperidine ring can undergo substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(2-Methylpiperidin-1-yl)-5-aminobenzene, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
2-(2-Methylpiperidin-1-yl)-5-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(2-Methylpiperidin-1-yl)-5-nitroaniline exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, altering their activity. The nitro group can participate in redox reactions, while the piperidine ring can interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylpiperidin-1-yl)-5-aminobenzene: A reduced form of the compound with an amine group instead of a nitro group.
2-(2-Methylpiperidin-1-yl)-4-nitroaniline: A positional isomer with the nitro group in a different position.
2-(2-Ethylpiperidin-1-yl)-5-nitroaniline: A derivative with an ethyl group instead of a methyl group on the piperidine ring.
Uniqueness
2-(2-Methylpiperidin-1-yl)-5-nitroaniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both a nitro group and a piperidine ring provides a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(2-methylpiperidin-1-yl)-5-nitroaniline |
InChI |
InChI=1S/C12H17N3O2/c1-9-4-2-3-7-14(9)12-6-5-10(15(16)17)8-11(12)13/h5-6,8-9H,2-4,7,13H2,1H3 |
InChI Key |
CCLQBIFICDPWRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11788616.png)
![6-Phenyl-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11788619.png)


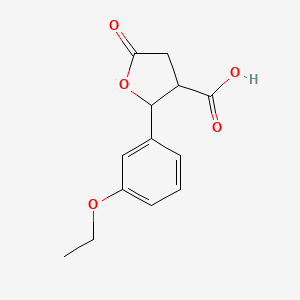
![5-Ethyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11788664.png)
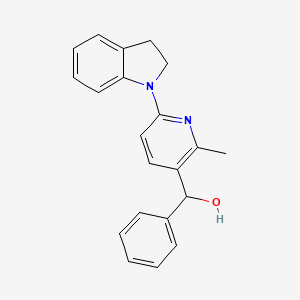
![tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11788672.png)
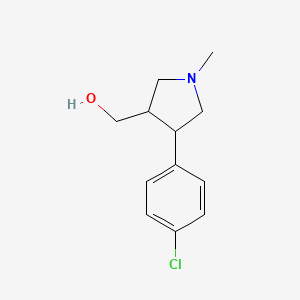



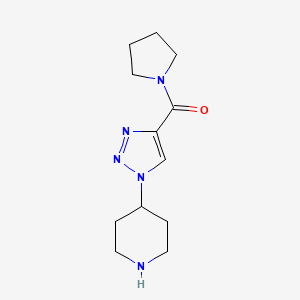
![6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine](/img/structure/B11788699.png)
